molecular formula C6H9Cl2NO2S2 B1448715 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride CAS No. 1803593-54-5

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No. B1448715
CAS RN: 1803593-54-5
M. Wt: 262.2 g/mol
InChI Key: YQWDHGMIKPLEJT-UHFFFAOYSA-N
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Description

The compound “2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride” contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the sulfonyl chloride group suggests that it could be used as a reactive intermediate in organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a sulfonyl chloride group, and a methyl group .


Chemical Reactions Analysis

The sulfonyl chloride group is typically very reactive and can undergo various reactions, such as substitution reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the sulfonyl chloride group .

Scientific Research Applications

Medicine: Antimicrobial Agents

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents . They have shown activity against a range of bacterial and fungal strains, which could lead to the development of new antibiotics and antifungals. This is particularly important in the face of increasing antibiotic resistance.

Agriculture: Agrochemicals

In the agricultural sector, thiazole compounds are valued for their use in agrochemicals . They can serve as the basis for developing new pesticides and fungicides, contributing to crop protection and food security.

Industry: Chemical Synthesis

The thiazol-5-yl group is a key structural feature in various industrial chemicals. It’s used in the synthesis of dyes, pigments, and vulcanization accelerators, which are essential in manufacturing processes .

Environmental Science: Photographic Sensitizers

Thiazole derivatives are known to be effective photographic sensitizers . They play a role in the photographic industry by improving the response of photographic films to light, which is crucial for capturing high-quality images.

Material Science: Liquid Crystal Technology

The structural properties of thiazole compounds make them suitable for use in liquid crystal technology . They can be used to create materials with specific light transmission properties, which is important for displays and optical devices.

Analytical Chemistry: Chromatography

In analytical chemistry, thiazole derivatives can be used as standards or reagents in chromatographic processes to help identify and quantify substances . Their unique chemical signatures allow for precise analysis, which is fundamental in research and quality control.

Pharmaceutical Research: Drug Design

Thiazole derivatives are prominent in drug design due to their wide range of biological activities . They are part of the structure of many drugs, including those used to treat HIV/AIDS, cancer, and inflammatory diseases.

Neuroscience: Central Inflammation Regulation

Research has indicated that thiazole compounds may play a role in regulating central inflammation . This could have implications for the treatment of neurodegenerative diseases and brain injuries.

Safety and Hazards

Compounds containing a sulfonyl chloride group can be hazardous and may cause skin and eye irritation. They should be handled with care .

Future Directions

Thiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore the potential uses of this compound in various fields, such as medicinal chemistry .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S2.ClH/c1-5-6(11-4-8-5)2-3-12(7,9)10;/h4H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWDHGMIKPLEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCS(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
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2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
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2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 4
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 5
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 6
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride

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